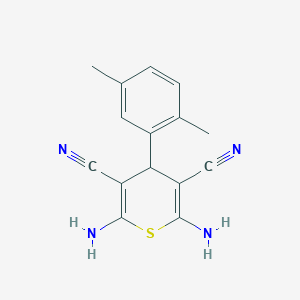

2,6-diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile belongs to a class of organic compounds known for their unique chemical structures and properties. These compounds are notable for their applications in various fields of chemistry, particularly in the synthesis of heterocyclic compounds, due to their distinctive chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives of 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile involves a one-pot, four-component procedure, utilizing primary amines, carbon disulfide, malononitrile, and benzylidenemalononitrile in the presence of magnetic NH2.MIL-101(Fe)/ED as a catalyst. This method provides an efficient route to produce these derivatives, highlighting the importance of metal-organic frameworks in catalyzing complex reactions (Moghaddam et al., 2022).

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile derivatives, was determined using X-ray crystallography. This technique confirmed the expected structures, providing insights into the molecular configurations that are crucial for understanding their chemical behavior and potential applications (Dyachenko & Dyachenko, 2008).

Chemical Reactions and Properties

Cross-recyclization reactions involving 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles have been explored, demonstrating the compound's versatility in synthesizing a range of heterocyclic compounds. These reactions highlight the compound's reactivity and its potential as a precursor in the synthesis of complex organic molecules (Dyachenko & Dyachenko, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The compound 2,6-diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile is involved in various chemical synthesis processes. For instance, it reacts with isothiocyanates leading to the formation of 1-substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles or 4,6-diamino-2-(phenylimino)-2H-thiopyran-3,5-dicarbonitrile, depending on the conditions. These reactions have been explored through quantum-chemical modeling of the IR spectra and reaction routes of the synthesized compounds. Additionally, in silico predictive analysis of potential protein targets, compliance with bioavailability criteria, and ADMET parameters have been performed, showcasing its relevance in the field of chemistry and pharmaceuticals (Dotsenko et al., 2021).

Catalysis and Material Science

In material science, the compound has been used in the synthesis of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile derivatives. This process involves a reaction between primary amines, carbon disulfide, malononitrile, and benzylidenemalononitrile in the presence of a magnetic NH2.MIL-101(Fe)/ED as a basic metal-organic framework catalyst. The structural characterization of the catalyst and the final product emphasizes the compound's significance in catalysis and material science research (Moghaddam et al., 2022).

Heterocyclic Chemistry

The compound also plays a role in the field of heterocyclic chemistry. For example, its interaction with 2-aminoethanol and (2-furyl)methylamine leads to the formation of 4-alkyl(aryl)-2,6-bis-(R-methylamino)pyridine-3,5-dicarbonitriles, showcasing its versatility in the synthesis of diverse heterocyclic compounds (Dyachenko & Rylskaya, 2013).

Pharmaceutical Research

In pharmaceutical research, the compound has been used in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats. This showcases its potential in the development of novel pharmaceutical agents (Grivsky et al., 1980).

Eigenschaften

IUPAC Name |

2,6-diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-8-3-4-9(2)10(5-8)13-11(6-16)14(18)20-15(19)12(13)7-17/h3-5,13H,18-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELHEWYFZRCSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2C(=C(SC(=C2C#N)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)